molecular formula C7H14ClNO3 B2983751 (2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride CAS No. 2416218-33-0

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride

Cat. No. B2983751
CAS RN: 2416218-33-0
M. Wt: 195.64
InChI Key: PYQKDNXCKYOCIW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride, also known as L-Homoserine, is an amino acid that plays a crucial role in the biosynthesis of methionine and threonine. It is a non-proteinogenic amino acid that is used as a building block for the synthesis of proteins and enzymes.

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • Chemical Reactions and Hydrolysis : Studies on the reactions of acetylenecarboxylic acid with amines have led to the synthesis of various compounds. These compounds, upon hydrolysis, have been shown to split into pyruvic acid, carbon dioxide, and amines, highlighting reaction mechanisms relevant to the synthesis of complex molecules (Iwanami et al., 1964).

  • Enantioselective Synthesis : Research has demonstrated the enantioselective synthesis of amino acids, showcasing methods for achieving stereoselective alkylation, which is crucial for the synthesis of biologically active compounds (Arvanitis et al., 1996).

  • Antibacterial Compounds : The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues have been explored, indicating the potential for developing new antibacterial agents (Egawa et al., 1984).

  • Peptidomimetics Development : A novel synthesis route has been developed for a new class of δ-sugar amino acids from renewable sources, highlighting the potential for creating peptidomimetics with restricted structures for therapeutic applications (Defant et al., 2011).

  • Material Science and Biochemistry : The utilization of nitroxide spin-labeled amino acids in material science and biochemistry has been emphasized, demonstrating the role of such compounds in inducing specific molecular structures in peptides (Toniolo et al., 1998).

Novel Compound Development and Applications

  • Amidation of Carboxylic Acids : Research on the effective amidation of carboxylic acids using novel reagents presents a method for the synthesis of amides, which are fundamental in pharmaceuticals and organic chemistry (Kang et al., 2008).

  • Conformationally Constrained Dipeptide Isosteres : The synthesis of bicycles derived from tartaric acid and α-amino acids introduces a new class of dipeptide isosteres, offering insights into the design of compounds with specific biological activities (Guarna et al., 1999).

properties

IUPAC Name

(2R,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQQKAUUSYCFRS-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H](C1)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride

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